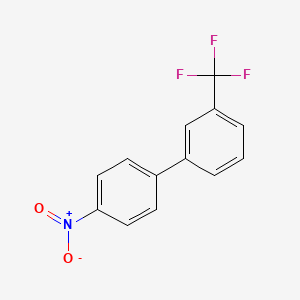
2-(Propylamino)-1-(pyridin-3-yl)ethanol
描述
2-(Propylamino)-1-(pyridin-3-yl)ethanol, also known as A-366, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. In
作用机制
2-(Propylamino)-1-(pyridin-3-yl)ethanol is a selective inhibitor of LSD1, an enzyme that plays a key role in epigenetic regulation. LSD1 catalyzes the demethylation of histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9), which are important epigenetic marks that regulate gene expression. By inhibiting LSD1, 2-(Propylamino)-1-(pyridin-3-yl)ethanol increases the levels of H3K4 and H3K9 methylation, leading to the activation or repression of target genes.
Biochemical and Physiological Effects:
2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis in cancer cells
- Enhancement of the therapeutic efficacy of chemotherapy drugs
- Improvement of cognitive function in animal models of neurodegenerative disorders
- Reduction of neuroinflammation and oxidative stress in animal models of neurodegenerative disorders
- Reduction of pro-inflammatory cytokine and chemokine production in inflammatory diseases
- Inhibition of immune cell activation in inflammatory diseases
实验室实验的优点和局限性
One of the main advantages of 2-(Propylamino)-1-(pyridin-3-yl)ethanol is its selectivity for LSD1, which reduces the risk of off-target effects. 2-(Propylamino)-1-(pyridin-3-yl)ethanol is also relatively easy to synthesize and purify, making it a useful tool for studying the role of LSD1 in various biological processes.
However, 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has some limitations for lab experiments. For example, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are many potential future directions for 2-(Propylamino)-1-(pyridin-3-yl)ethanol research, including:
- Further studies to elucidate the molecular mechanisms of 2-(Propylamino)-1-(pyridin-3-yl)ethanol action
- Development of more potent and selective LSD1 inhibitors based on the structure of 2-(Propylamino)-1-(pyridin-3-yl)ethanol
- Investigation of the therapeutic potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in other diseases, such as autoimmune disorders and metabolic disorders
- Exploration of the use of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in combination with other drugs for cancer treatment
- Development of new formulations of 2-(Propylamino)-1-(pyridin-3-yl)ethanol to improve its solubility and stability in aqueous solutions
In conclusion, 2-(Propylamino)-1-(pyridin-3-yl)ethanol is a novel compound with promising therapeutic applications in various diseases. Its selective inhibition of LSD1 makes it a useful tool for studying the role of epigenetic regulation in biological processes. Further research is needed to fully understand the potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol and to develop more effective LSD1 inhibitors.
科学研究应用
2-(Propylamino)-1-(pyridin-3-yl)ethanol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to enhance the therapeutic efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to reduce neuroinflammation and oxidative stress in these models.
In inflammatory diseases, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to inhibit the activation of immune cells, such as macrophages and T cells, which play a key role in the pathogenesis of inflammatory diseases.
属性
IUPAC Name |
2-(propylamino)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-5-11-8-10(13)9-4-3-6-12-7-9/h3-4,6-7,10-11,13H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUNJSZNJODPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478961 | |
| Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)-1-(pyridin-3-yl)ethanol | |
CAS RN |
91800-29-2 | |
| Record name | 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


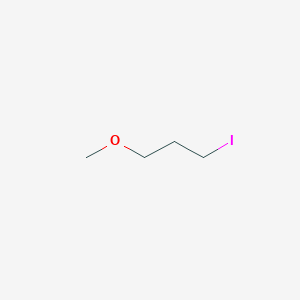
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)


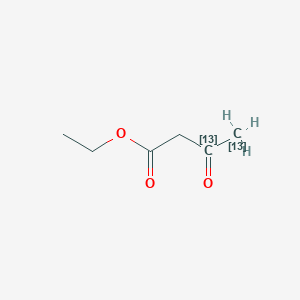
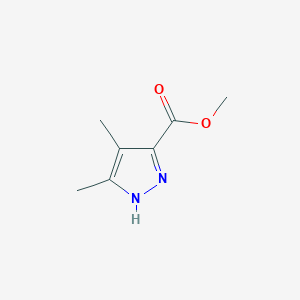
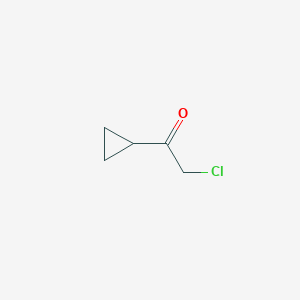
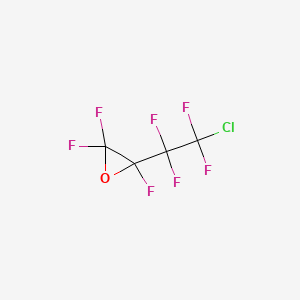

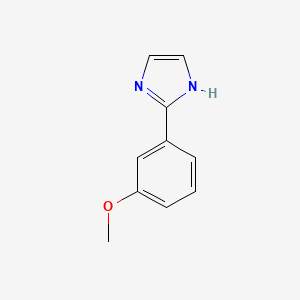
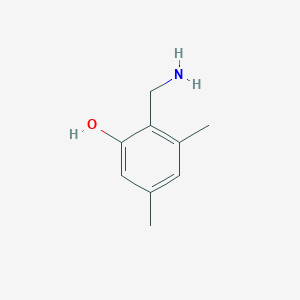
![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)
